molecular formula C19H22FN3O B2684710 N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-05-5

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

货号: B2684710
CAS 编号: 882749-05-5
分子量: 327.403
InChI 键: PBYUVGZTMHHJAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of 4-phenylpiperazine with a suitable alkylating agent, followed by the introduction of the fluorophenyl group. One common method involves the reaction of 4-phenylpiperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Piperazine Ring Modifications

The piperazine moiety undergoes characteristic reactions:

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane to form sulfonamide derivatives.

  • N-Alkylation : Participates in alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to introduce substituents at the nitrogen atoms.

Acetamide Group Transformations

  • Hydrolysis : Under acidic (HCl, H₂O) or basic (NaOH, ethanol) conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives.

  • Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a primary amine.

Alkylation Mechanism

The alkylation of the piperazine nitrogen follows an SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. Competing elimination reactions are minimized by using polar aprotic solvents like DMF .

Acylation Byproducts

Common byproducts include:

  • Over-acylated derivatives : Due to excess acetyl chloride.

  • Diastereomers : Arising from chiral centers during alkylation, resolved via chromatography .

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under:

  • Acidic Hydrolysis : Cleavage of the acetamide bond at pH < 2, producing 4-fluorobenzylamine and 2-(4-phenylpiperazin-1-yl)acetic acid.

  • Oxidative Conditions : Exposure to KMnO₄ oxidizes the piperazine ring, forming N-oxide derivatives.

Pharmacologically Relevant Modifications

Structural analogs of this compound have been synthesized to enhance anticonvulsant activity:

Modification Biological Impact Source
Trifluoromethyl substitution Improved lipophilicity and receptor binding
Sulfonamide incorporation Enhanced metabolic stability

These modifications are guided by structure-activity relationship (SAR) studies, emphasizing the role of the fluorophenyl group in optimizing neural receptor interactions .

Key Research Findings

  • Anticonvulsant Activity : Derivatives show efficacy in maximal electroshock (MES) and 6-Hz seizure models, with ED₅₀ values ranging from 15–45 mg/kg .

  • Sodium Channel Binding : The acetamide backbone facilitates moderate binding to neuronal voltage-sensitive sodium channels (site 2), a mechanism critical for seizure suppression .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with appropriate acylating agents. The compound's structure features a fluorophenyl group, which is known to enhance biological activity by influencing interactions with biological targets.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-fluorobenzyl chloride, 4-phenylpiperazineReflux in ethanolVariable
2Acetic anhydrideStirring at room temperatureHigh

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy using models such as maximal electroshock and pentylenetetrazole tests. Notably, certain derivatives demonstrated significant activity against seizures, suggesting potential as antiepileptic drugs (AEDs) .

Key Findings:

  • Some compounds showed effectiveness in the maximal electroshock seizure model.
  • Structure–activity relationship (SAR) studies highlighted the importance of specific structural features for anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Results

Compound IDED50 (mg/kg) MESED50 (mg/kg) scPTZTD50 (mg/kg) Neurotoxicity
Compound A52.30Not Determined>500
Valproic Acid485646784

Neurological Disorders

Given its anticonvulsant properties, this compound is being explored for its potential in treating various neurological disorders beyond epilepsy. Its ability to modulate neurotransmitter systems makes it a candidate for conditions such as anxiety and depression.

Antipsychotic Properties

Piperazine derivatives are often investigated for their antipsychotic effects. Preliminary studies suggest that this compound may interact with dopamine receptors, which could lead to therapeutic applications in managing schizophrenia and other psychotic disorders.

Case Studies and Research Insights

Several studies have documented the pharmacological profiles of related compounds, emphasizing the significance of the piperazine moiety in enhancing bioactivity. For instance, a comparative analysis of various phenylpiperazine derivatives revealed that modifications to the acetamide group significantly impacted receptor binding affinity and selectivity .

作用机制

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its binding to specific molecular targets in the central nervous system. It is believed to interact with voltage-sensitive sodium channels, thereby modulating neuronal excitability and reducing the likelihood of seizure activity . The compound may also influence serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects.

相似化合物的比较

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both the fluorophenyl and phenylpiperazine groups, which contribute to its distinct pharmacological profile. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and therapeutic efficacy.

生物活性

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H24FN7O2
  • Molecular Weight : 433.49 g/mol
  • Chemical Structure : The compound features a piperazine moiety linked to an acetamide group, with a fluorophenyl substituent that may influence its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various derivatives in animal models, the compound showed protective effects against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg. The highest anticonvulsant activity was noted for specific derivatives which protected animals in both short (0.5 h) and longer (4 h) time intervals post-administration .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)Time (h)MES Protection (%)
191000.580
19300475
14100450
16300460

Receptor Binding Affinity

The compound's interaction with various receptors has been studied, particularly its affinity for the TRPV1 receptor. In a comparative analysis, it was found that certain derivatives exhibited notable binding affinities, suggesting potential mechanisms for their anticonvulsant effects .

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways. The piperazine ring is known to facilitate these interactions, enhancing GABA receptor activity, which is critical in seizure control .

Study on Antitumor Activity

In addition to anticonvulsant properties, derivatives of the compound have been explored for their antitumor activity. One study reported that specific analogs demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A375, with IC50 values indicating potent growth inhibition .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
20MCF-71.88
21A3754.20
22NCI-H4600.71

属性

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYUVGZTMHHJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。